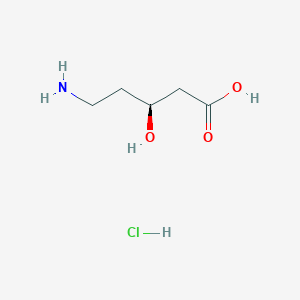

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride

描述

(3S)-5-Amino-3-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative characterized by a pentanoic acid backbone with a hydroxyl group at the C3 position and an amino group at the C5 position, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol . This compound is utilized in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules. Its stereochemistry (3S configuration) and functional group arrangement influence its biochemical interactions and solubility profile.

属性

IUPAC Name |

(3S)-5-amino-3-hydroxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGAVBSDHJVQNC-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CC(=O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](CC(=O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization and hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and selective catalysts ensures high yield and purity. The hydrochloride form is usually obtained by treating the free base with hydrochloric acid under controlled conditions.

化学反应分析

Types of Reactions

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

科学研究应用

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

作用机制

The mechanism of action of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydrochloride form enhances its bioavailability and stability, facilitating its use in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Stereochemistry

The following table summarizes key structural differences among related compounds:

Key Observations :

- Functional Group Positioning: The target compound’s hydroxyl and amino groups at C3 and C5 distinguish it from analogs like (3R,4R)-3-amino-4-hydroxypentanoic acid, where these groups are adjacent .

- Branching vs. Linear Chains: The methyl-substituted analog (5-amino-3-methylpentanoic acid hydrochloride) exhibits reduced polarity compared to the hydroxyl-containing target compound, affecting solubility .

- Aromatic vs.

Physicochemical Properties

Solubility and Stability:

- The target compound is typically soluble in polar solvents like water and methanol, similar to (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride .

- Branched analogs (e.g., 5-amino-3-methylpentanoic acid hydrochloride) may exhibit lower solubility due to increased hydrophobicity .

Thermal Properties:

- Limited data exist for the target compound, but analogs like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride lack defined boiling points, suggesting thermal instability .

生物活性

(3S)-5-Amino-3-hydroxypentanoic acid hydrochloride, also known as AHPPA, is a chiral amino acid derivative with significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry, neurobiology, and biochemistry, due to its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3S)-5-Amino-3-hydroxypentanoic acid hydrochloride is CHClNO. Its structure features an amino group (-NH), a hydroxyl group (-OH), and a pentanoic acid backbone, which allows it to engage in hydrogen bonding and other molecular interactions that are crucial for its biological activity .

The biological activity of AHPPA is primarily attributed to its interaction with specific enzymes and receptors in metabolic pathways. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which enhances its binding affinity to target proteins. This interaction can influence enzyme kinetics and modulate various biochemical pathways, including neurotransmitter synthesis and metabolic regulation .

Neuroprotective Effects

AHPPA has been studied for its neuroprotective properties. Research indicates that it may play a role in protecting neuronal cells from oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases. In vitro studies have demonstrated that AHPPA can reduce neuronal cell death induced by glutamate toxicity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Renin Inhibition

AHPPA has also been explored as a potential renin inhibitor. Renin is an enzyme critical in the regulation of blood pressure and fluid balance. The compound's structural similarity to known renin inhibitors allows it to compete effectively for the active site of the enzyme, thereby potentially lowering blood pressure in vivo. Studies have shown that modifications to the AHPPA structure can enhance its inhibitory potency against renin .

Case Studies

- Neuroprotective Study : In a study published in Neuroscience Letters, AHPPA was administered to cultured neurons exposed to high levels of glutamate. Results indicated a significant decrease in apoptosis compared to control groups, highlighting its protective role against excitotoxicity .

- Renin Inhibition Analysis : A pharmacological study evaluated the efficacy of AHPPA as a renin inhibitor in sodium-depleted Rhesus monkeys. The results showed that AHPPA could significantly lower plasma renin activity compared to baseline measurements, suggesting its potential application in managing hypertension .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (3S)-5-Amino-3-hydroxypentanoic acid hydrochloride | AHPPA Structure | Neuroprotective, Renin inhibition | Chiral amino acid derivative |

| (3R)-5-Amino-3-hydroxypentanoic acid hydrochloride | Similar | Less potent in neuroprotection | Different stereochemistry may affect binding |

| Statins | Varies | Cholesterol reduction | Known for cardiovascular benefits but structurally distinct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。